
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is a synthetic organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a benzothiophene ring with a thione group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of ethyl benzoyl acetate with anhydrous potassium carbonate and a catalytic amount of tetrabutylammonium bromide in the presence of carbon disulfide. The mixture is stirred at room temperature, followed by the addition of methyl iodide and further stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.
Applications De Recherche Scientifique
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific proteins or enzymes: This can alter their activity and lead to changes in cellular processes.
Modulating signaling pathways: This can affect cell growth, differentiation, and apoptosis.
Generating reactive oxygen species (ROS): This can induce oxidative stress and damage cellular components, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(4-chlorophenyl)propionic acid
- 2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT)
- 3,3-Bis(4-chlorophenyl)-1-propene
Uniqueness
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
93702-98-8 |
|---|---|
Formule moléculaire |
C20H12Cl2S2 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
3,3-bis(4-chlorophenyl)-2-benzothiophene-1-thione |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12H |
Clé InChI |
OTJJSPSKEISBIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)SC2(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



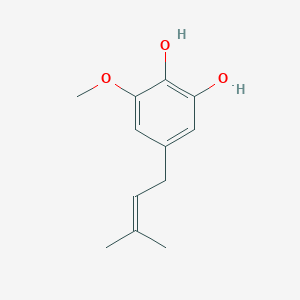
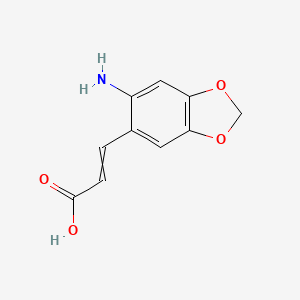
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
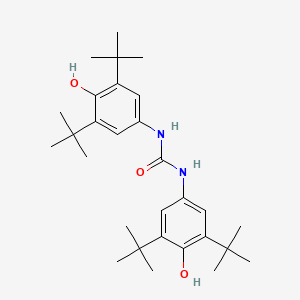
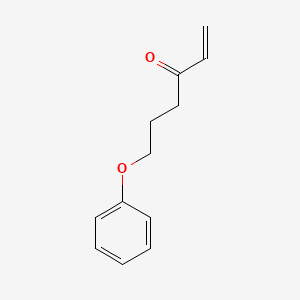
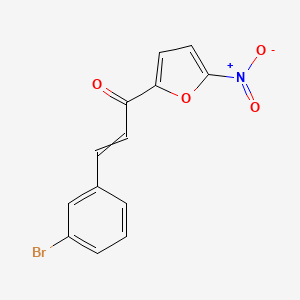
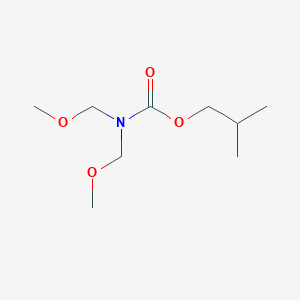
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)

